molecular formula C33H50N4O5 B12732967 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- CAS No. 181038-25-5

2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-

Cat. No.: B12732967
CAS No.: 181038-25-5
M. Wt: 582.8 g/mol
InChI Key: BFQVWYVEZAUPMI-VVZGZWEYSA-N
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Description

2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic effects and mechanisms of action. In industry, it could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone groups may also play a role in the compound’s reactivity and interactions. Understanding these mechanisms can provide insights into the compound’s potential effects and applications.

Comparison with Similar Compounds

When compared to similar compounds, 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other tetraazapentadecan derivatives or compounds with similar functional groups. Each of these compounds may have distinct properties and applications, highlighting the uniqueness of the compound .

Properties

CAS No.

181038-25-5

Molecular Formula

C33H50N4O5

Molecular Weight

582.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C33H50N4O5/c1-23(2)29(31(40)34-18-19-37(6)7)36-30(39)26(20-24-14-10-8-11-15-24)22-28(38)27(21-25-16-12-9-13-17-25)35-32(41)42-33(3,4)5/h8-17,23,26-29,38H,18-22H2,1-7H3,(H,34,40)(H,35,41)(H,36,39)/t26-,27+,28+,29+/m1/s1

InChI Key

BFQVWYVEZAUPMI-VVZGZWEYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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